molecular formula C18H19NO3 B5818418 ETHYL 3-[2-(4-METHYLPHENYL)ACETAMIDO]BENZOATE

ETHYL 3-[2-(4-METHYLPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5818418
M. Wt: 297.3 g/mol
InChI Key: ILHSYWUODIGWEX-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-methylphenyl)acetamido]benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group, a benzoate moiety, and an acetamido group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[2-(4-methylphenyl)acetamido]benzoate typically involves the following steps:

    Acylation Reaction: The starting material, 4-methylphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the amide intermediate.

    Esterification Reaction: Finally, the amide intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl ring, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amide group can produce the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 3-[2-(4-methylphenyl)acetamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in studies investigating the biological activity of amide and ester derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-methylphenyl)acetamido]benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetamido and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • Ethyl 3-[2-(3-methylphenyl)acetamido]benzoate
  • Ethyl 3-[2-(2-methylphenyl)acetamido]benzoate
  • Ethyl 4-(2-{[(3-methylphenyl)methyl]amino}acetamido)benzoate

Comparison: Ethyl 3-[2-(4-methylphenyl)acetamido]benzoate is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, the 4-methyl derivative may exhibit different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties.

Properties

IUPAC Name

ethyl 3-[[2-(4-methylphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-22-18(21)15-5-4-6-16(12-15)19-17(20)11-14-9-7-13(2)8-10-14/h4-10,12H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHSYWUODIGWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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